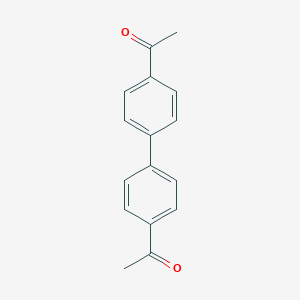

4,4'-Diacetylbiphenyl

Description

Propriétés

IUPAC Name |

1-[4-(4-acetylphenyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-11(17)13-3-7-15(8-4-13)16-9-5-14(6-10-16)12(2)18/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTSBXDVNKYPTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80306719 | |

| Record name | 4,4'-Diacetylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787-69-9 | |

| Record name | 787-69-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Diacetylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Diacetylbiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

In a typical procedure, biphenyl is dissolved in a halogenated solvent (e.g., dichloromethane) and reacted with acetyl chloride under reflux. Aluminum chloride (1.5–2.0 equivalents relative to acetyl chloride) is added to generate the acylium ion electrophile. The reaction mixture is stirred at 60–80°C for 12–24 hours, after which the product is isolated via aqueous workup and recrystallization.

Industrial Drawbacks

Despite its conceptual simplicity, this method faces significant hurdles:

-

Catalyst Regeneration : Aluminum chloride forms stable complexes with the product, necessitating large excesses (up to 3 equivalents) to drive the reaction to completion. Recovery of the catalyst is economically unfeasible due to hydrolysis during workup.

-

Corrosivity : The use of AlCl₃ mandates specialized corrosion-resistant reactors, increasing capital costs. Hypochlorite oxidants, occasionally employed to enhance yields, exacerbate equipment degradation.

-

Byproduct Formation : Competitive acetylation at ortho and meta positions occurs, necessitating costly chromatographic purification to isolate the 4,4'-diacetyl isomer.

Table 1: Friedel-Crafts Acetylation Parameters and Outcomes

Grignard Reaction-Mediated Synthesis: Cost and Practicality Concerns

The Grignard method employs organomagnesium reagents to couple acetyl groups onto a pre-functionalized biphenyl scaffold. While this approach theoretically offers higher regioselectivity, its reliance on expensive reagents and multi-step protocols renders it industrially impractical.

Synthetic Pathway

-

Formation of Biphenyl Grignard Reagent : Biphenyl is treated with magnesium in anhydrous tetrahydrofuran (THF) to form a biphenylmagnesium bromide intermediate.

-

Acetylation : The Grignard reagent reacts with acetyl chloride, yielding 4,4'-diacetylbiphenyl after hydrolysis.

Critical Limitations

-

Magnesium Consumption : Stoichiometric quantities of magnesium are required, driving up raw material costs. For large-scale production, this becomes economically prohibitive.

-

Moisture Sensitivity : The reaction demands rigorously anhydrous conditions, complicating process control and increasing energy expenditure for solvent drying.

-

Low Atom Economy : Only two of the six carbon atoms in the acetyl groups are incorporated into the final product, resulting in significant waste generation.

Table 2: Grignard Method Parameters and Outcomes

Comparative Analysis of Methodologies

Efficiency and Scalability

While the Friedel-Crafts method avoids moisture-sensitive reagents, its low yield and corrosive catalysts limit scalability. Conversely, the Grignard approach achieves marginally better regioselectivity but suffers from prohibitive reagent costs and operational complexity.

Table 3: Method Comparison for this compound Synthesis

| Criterion | Friedel-Crafts | Grignard Reaction |

|---|---|---|

| Catalyst Cost | Low (AlCl₃) | High (Mg) |

| Yield | 25% (purified) | 35% (purified) |

| Byproducts | Ortho/meta isomers | Partial acetylation |

| Industrial Viability | Limited | Impractical |

Recent Advances and Alternative Approaches

Emerging strategies aim to circumvent these challenges:

-

Solid Acid Catalysts : Zeolites and sulfonated polymers are being explored to replace AlCl₃, offering recyclability and reduced corrosivity.

-

Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura couplings using pre-acetylated boronic acids show promise for regioselective synthesis, though substrate costs remain high.

Analyse Des Réactions Chimiques

Polymerization Reactions

4,4'-Diacetylbiphenyl serves as a monomer precursor for aromatic polyamides . It undergoes phosphorylation polycondensation with diamines under Yamazaki conditions :

Polymerization Protocol

-

Reagents : Diacid monomer (1 mmol), diamine (1 mmol), LiCl, triphenyl phosphite, pyridine, NMP.

-

Conditions : 110°C for 3 hours under nitrogen.

-

Product : Polyamides with inherent viscosities of 0.52–0.96 dL/g and glass transition temperatures (Tg) of 210–261°C .

Base-Catalyzed Cyclization

In aqueous dimethyl sulfoxide (DMSO), this compound analogs undergo base-catalyzed cyclization via enolate formation. Studies on similar diacetyl compounds (e.g., 2,2'-Diacetylbiphenyl) reveal :

Mechanistic Pathway

-

Enolate Formation : Base deprotonates the acetyl group.

-

Intramolecular Attack : Enolate attacks the adjacent carbonyl carbon.

-

Dehydration : Forms cyclic enones (e.g., fluorenones).

Kinetic Data for Analogous Systems

| Substrate | Rate Coefficient (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| 2,2'-Diacetylbiphenyl | 1.2 × 10⁻³ | 85 |

| 1,2-Diacetylbenzene | 3.8 × 10⁻⁴ | 92 |

Deuterium isotope effects (k_H/k_D ≈ 2.5) confirm rate-determining proton transfer steps .

Cross-Coupling Reactions

While not directly studied for this compound, biphenyl derivatives participate in Suzuki-Miyaura couplings . For example :

General Protocol

-

Catalyst : Pd(dba)₂/PPh₃.

-

Base : K₃PO₄.

-

Substrate : Aryl halides + aryl boronic acids.

Oxidation and Functionalization

This compound derivatives can be oxidized to dicarboxylic acids via Willgerodt reactions. Example :

Oxidation to 4,4'-Bis(4-carboxymethylene)biphenyl

| Step | Conditions | Yield |

|---|---|---|

| Sulfur/Morpholine Reflux | 14 hours at 130°C | 90% |

| Alkaline Hydrolysis | 10% NaOH in ethanol, 5 hours reflux | 70% |

Applications De Recherche Scientifique

Applications in Organic Synthesis

4,4'-Diacetylbiphenyl serves as a versatile building block in organic synthesis. It can be used in the following ways:

- Synthesis of Biaryl Compounds : It acts as a precursor for the synthesis of biaryl compounds through cross-coupling reactions, which are vital in developing pharmaceuticals and agrochemicals.

- Ligand in Catalysis : The compound can function as a ligand in palladium-catalyzed reactions, enhancing the efficiency of metal-catalyzed processes for forming carbon-carbon bonds .

Material Science

In material science, this compound finds applications due to its thermal stability and structural properties:

- Polymer Production : It is utilized in the production of high-performance polymers that exhibit excellent thermal and mechanical properties. These polymers are often used in coatings and adhesives.

- Organic Light Emitting Diodes (OLEDs) : The compound's luminescent properties make it a candidate for use in OLEDs, where it can enhance light emission efficiency .

Pharmaceutical Research

In pharmaceutical research, this compound has shown potential in drug development:

- Anticancer Activity : Studies indicate that derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cells. This is particularly relevant for developing targeted cancer therapies .

- Cholinesterase Inhibition : The compound has been investigated for its ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial for Alzheimer's disease treatment. Molecular docking studies have demonstrated promising binding interactions with these enzymes .

Case Study 1: Synthesis of Biaryl Compounds

A recent study demonstrated the effectiveness of this compound as a precursor in synthesizing various biaryl compounds through Suzuki coupling reactions. The results indicated high yields and selectivity, showcasing its utility in pharmaceutical synthesis.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal highlighted the anticancer effects of modified derivatives of this compound on breast cancer cell lines. The study reported significant inhibition of cell proliferation and induction of apoptosis, suggesting potential therapeutic applications .

Mécanisme D'action

The mechanism of action of 4,4’-Diacetylbiphenyl involves its ability to undergo various chemical transformations. The acetyl groups can participate in nucleophilic addition reactions, while the biphenyl structure provides rigidity and stability to the molecule. The compound can interact with molecular targets through its functional groups, leading to diverse chemical pathways .

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name : 1-(4'-Acetyl[1,1'-biphenyl]-4-yl)ethan-1-one

- Molecular Formula : C₁₆H₁₄O₂

- CAS Number : 787-69-9

- Synonyms: p,p'-Diacetylbiphenyl, 4,4'-Diacetyldiphenyl, Di-p-acetylbiphenyl .

Structural Features :

4,4'-Diacetylbiphenyl consists of a biphenyl backbone with acetyl (-COCH₃) groups at the 4 and 4' positions. The rigid biphenyl core and electron-withdrawing ketone groups make it a versatile precursor in polymer synthesis, crosslinking agents, and organic frameworks .

Comparison with Structurally Similar Compounds

1,4-Diacetylbenzene

- Molecular Formula : C₁₀H₁₀O₂

- CAS Number : 632-95-7

- Structural Differences : Contains two acetyl groups on a single benzene ring rather than a biphenyl system.

- Applications :

| Property | This compound | 1,4-Diacetylbenzene |

|---|---|---|

| Backbone | Biphenyl | Benzene |

| Reactive Group Spacing | 10.44 ± 0.80 Å (BDG) | 6.14 ± 0.64 Å (PDG) |

| Thermal Stability | Higher (rigid biphenyl) | Moderate |

Biphenyl-4,4′-diacetic Acid

- Molecular Formula : C₁₆H₁₄O₄

- CAS Number: Not explicitly provided (derived from this compound) .

- Structural Differences : Acetyl groups are replaced with carboxylic acid (-COOH) groups.

- Synthesis : Produced via sulfur-morpholine-mediated oxidation of this compound .

- Applications :

- Chelating agent in coordination chemistry due to carboxylic acid functionality.

- Lower solubility in organic solvents compared to this compound.

Dimethyl 4,4'-Biphenyldicarboxylate

- Molecular Formula : C₁₆H₁₄O₄

- CAS Number : 792-74-5 .

- Structural Differences : Acetyl groups replaced with methyl ester (-COOCH₃) groups.

- Synthesis : Derived from this compound via oxidation with alkali metal hypochlorites .

- Applications: Monomer for high-performance polyester polymers. Enhanced hydrolytic stability compared to carboxylic acid derivatives.

4,4'-Diacetoxybiphenyl

- Molecular Formula : C₁₆H₁₄O₄

- CAS Number : 32604-29-8 .

- Structural Differences : Acetate (-OCOCH₃) groups replace acetyl (-COCH₃) groups.

- Applications :

- Intermediate in high-performance polymer research.

- Higher hydrolytic sensitivity due to ester linkages.

| Property | This compound | 4,4'-Diacetoxybiphenyl |

|---|---|---|

| Functional Groups | Ketones (-COCH₃) | Acetates (-OCOCH₃) |

| Reactivity | Nucleophilic addition | Ester hydrolysis |

| Thermal Stability | High (stable to 300°C) | Moderate (decomposes at 200°C) |

Key Research Findings

- Crosslinker Efficiency : The spacing between reactive groups in BDG (10.44 Å) vs. PDG (6.14 Å) directly impacts their utility in protein crosslinking, with BDG preferred for larger protein complexes .

- Polymer Performance : this compound-derived polyphenylenepyridines exhibit superior thermal stability (decomposition >400°C) compared to ester-based polymers .

- Safety Profile : While this compound lacks explicit hazard data, structurally similar compounds like 4,4'-Dimethoxybiphenyl require careful handling to avoid oxidation and dust generation .

Activité Biologique

4,4'-Diacetylbiphenyl (C16H14O2) is an organic compound known for its potential biological activities, including antioxidant and antibacterial properties. This compound has garnered attention due to its structural features that may contribute to various pharmacological effects. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by two acetyl groups attached to a biphenyl backbone. Its molecular structure can be represented as follows:

This configuration allows for interactions with biological systems that can lead to various therapeutic outcomes.

Antioxidant Activity

Antioxidant activity is a significant aspect of this compound's biological profile. Studies have employed methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to evaluate the compound's ability to scavenge free radicals.

DPPH Scavenging Activity

The DPPH assay measures the reduction in absorbance at 517 nm, indicating the scavenging ability of antioxidants. The results are often expressed as IC50 values, which denote the concentration required to inhibit 50% of the DPPH radical.

| Compound | IC50 (mg/L) |

|---|---|

| This compound | 0.58 |

| Vitamin C | 0.13 |

| Control (no antioxidant) | >100 |

The IC50 value of 0.58 mg/L for this compound suggests a moderate antioxidant capacity compared to Vitamin C, which is highly effective at 0.13 mg/L .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Various studies have tested its efficacy against different bacterial strains using methods such as the Minimum Inhibitory Concentration (MIC) assay.

MIC Values Against Bacterial Strains

| Bacterial Strain | MIC (µg/L) for this compound |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

These results indicate that this compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus .

Case Studies and Research Findings

-

Antioxidant and Antibacterial Properties :

A study highlighted that compounds similar to this compound demonstrated promising antioxidant and antibacterial activities. The derivatives showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria . -

Carcinogenic Potential :

Research has also explored the carcinogenic potential of biphenyl derivatives. While some studies suggest that certain structural analogs may exhibit carcinogenic properties in experimental models, the specific effects of this compound require further investigation . -

Molecular Docking Studies :

Molecular docking studies have been conducted to understand the interaction of this compound with various biological targets. These studies suggest potential binding affinities that could lead to therapeutic applications in antimicrobial treatments .

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis methods for 4,4'-Diacetylbiphenyl?

- Methodology : The compound is typically synthesized via Friedel-Crafts acylation of biphenyl using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, biphenyl is reacted with acetyl chloride under reflux in dichloromethane, followed by purification via column chromatography . Alternative routes include the oxidation of 4,4'-dimethylbiphenyl using selenium dioxide (SeO₂) or hydrobromic acid (HBr) in dimethyl sulfoxide (DMSO) to yield the diacetyl derivative .

Q. How is this compound characterized using spectroscopic techniques?

- Methodology : Characterization involves:

- ¹H/¹³C NMR : Peaks at δ 8.02–7.81 (aromatic protons) and δ 189.18 (carbonyl carbons) confirm the biphenyl backbone and acetyl groups .

- HRMS : A molecular ion peak at m/z 427.0825 ([M+H]⁺) validates the molecular formula (C₁₆H₁₄O₂) .

- FT-IR : Stretching vibrations at ~1680 cm⁻¹ (C=O) and 1600 cm⁻¹ (aromatic C=C) .

Q. What are the common applications of this compound in materials chemistry?

- Methodology : The compound serves as a precursor for:

- Bis-chalcone derivatives : Synthesized via Claisen-Schmidt condensation with aldehydes (e.g., 2-thiophenecarboxaldehyde) in ethanol/KOH, yielding photoactive materials for near-UV/visible light photoinitiators .

- Donor-acceptor molecules : Used in organic electronics through double (5+1) benzene ring formation with streptocyanines, enabling π-conjugated systems .

Advanced Research Questions

Q. How can oxidation methods for this compound derivatives be optimized to improve yield and purity?

- Methodology : Comparative studies of SeO₂ (in dioxane/water) and HBr (in DMSO) reveal that HBr provides cleaner products (e.g., 4-phenyl-diglyoxal) with fewer side reactions. Statistical analysis of spacing between reactive groups (6.14 Å for PDG vs. 10.44 Å for BDG) guides reagent selection for protein crosslinking applications .

Q. What strategies resolve crystallinity challenges in this compound derivatives?

- Methodology : Recrystallization from dichloromethane/pentane mixtures or slow evaporation from ethanol enhances crystal lattice formation. Solid-state NMR and X-ray diffraction analyses are critical for resolving polymorphism in derivatives like biphenyl-4,4′-diacetic acid .

Q. How does this compound facilitate structural studies in proteomics?

- Methodology : Oxidation to bifunctional crosslinkers (e.g., 4,4′-biphenyl-diglyoxal) enables arginine-specific protein crosslinking. Spacing between reactive groups (10.44 Å) is optimized for mass spectrometry (MS)-based analysis of protein-protein interactions .

Q. What experimental design principles apply to optimizing Claisen-Schmidt condensation for bis-chalcone synthesis?

- Methodology : Response surface methodology (RSM) with Box-Behnken design can model variables (e.g., molar ratio, temperature, reaction time) to maximize yield. For example, a 67% yield of bis-chalcone 10 was achieved under room-temperature conditions with 40% KOH .

Data Contradiction Analysis

Q. How are discrepancies in reaction yields addressed when synthesizing this compound via different routes?

- Analysis : Friedel-Crafts acylation (~60–70% yield) is reliable for lab-scale synthesis but requires rigorous purification. In contrast, HBr-mediated oxidation ( ) offers higher reproducibility for derivatives but demands strict control of DMSO/HBr ratios to avoid over-oxidation. Statistical tools (e.g., ANOVA) help identify significant variables in multi-step protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.